molecular formula C22H16O4S B052461 [6-Hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-YL](4-methoxyphenyl)methanone CAS No. 63675-88-7

[6-Hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-YL](4-methoxyphenyl)methanone

Cat. No. B052461
CAS RN: 63675-88-7
M. Wt: 376.4 g/mol
InChI Key: PYIMIJKXPOXOFJ-UHFFFAOYSA-N
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Patent
US04133814

Procedure details

A mixture of 53 g. of the product of Example 9 in dry chloroform was prepared. The mixture was cooled to 10° C., and 75 g. of boron tribromide were added. The mixture was stirred for 24 hours at room temperature. The mixture then was poured into water, the chloroform layer was separated, and the aqueous layer was extracted with additional chloroform which was added to the separated chloroform layer. The resulting chloroform mixture then was filtered, and the filtrate was concentrated to dryness. The residue was dissolved in benzene, the benzene solution was filtered, concentrated to dryness, and the residue was chromatographed on silica using 10 percent ether in benzene as eluant. Those fractions containing material having the same Rf value were combined and rechromatographed on alumina using ether as solvent followed by a mixture of 10 percent methanol in ether. The title compound (5.8 g.) was obtained, melting point 138°-140° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[S:10][C:11]3[CH:27]=[C:26]([O:28]C)[CH:25]=[CH:24][C:12]=3[C:13]=2[C:14](=[O:23])[C:15]2[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[CH:17][CH:16]=2)=[CH:5][CH:4]=1.B(Br)(Br)Br.O>C(Cl)(Cl)Cl>[OH:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[S:10][C:11]3[CH:27]=[C:26]([OH:28])[CH:25]=[CH:24][C:12]=3[C:13]=2[C:14](=[O:23])[C:15]2[CH:16]=[CH:17][C:18]([O:21][CH3:22])=[CH:19][CH:20]=2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)C=1SC2=C(C1C(C1=CC=C(C=C1)OC)=O)C=CC(=C2)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 24 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 53 g
CUSTOM
Type
CUSTOM
Details
the chloroform layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with additional chloroform which
ADDITION
Type
ADDITION
Details
was added to the separated chloroform layer
FILTRATION
Type
FILTRATION
Details
The resulting chloroform mixture then was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in benzene
FILTRATION
Type
FILTRATION
Details
the benzene solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica using 10 percent ether in benzene as eluant
ADDITION
Type
ADDITION
Details
Those fractions containing material
CUSTOM
Type
CUSTOM
Details
rechromatographed on alumina
ADDITION
Type
ADDITION
Details
followed by a mixture of 10 percent methanol in ether

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
OC1=CC=C(C=C1)C=1SC2=C(C1C(C1=CC=C(C=C1)OC)=O)C=CC(=C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.